![molecular formula C12H13BrClNO2 B1482581 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one CAS No. 2097954-51-1](/img/structure/B1482581.png)
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one
Overview
Description
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one (BTP-CP1) is a synthetic compound that has been used in various scientific research applications. It is a derivative of the benzoxazepine family, which is a class of heterocyclic compounds found in a variety of natural products. The compound has a wide range of applications, including in drug discovery, materials science, and biochemistry.
Scientific Research Applications
Comprehensive Analysis of 1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one
The compound “1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one” has several potential applications in scientific research. Below is a detailed analysis focusing on unique applications across different fields:
Pharmaceutical Research: This compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Its structure suggests it could be a precursor or an intermediate in the synthesis of various pharmacologically active molecules.
properties
IUPAC Name |
1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGHDAHILNFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-2-chloropropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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